molecular formula C4H10ClNO2S B1267942 n-(3-Chloropropyl)methanesulfonamide CAS No. 57590-72-4

n-(3-Chloropropyl)methanesulfonamide

Cat. No. B1267942
CAS RN: 57590-72-4
M. Wt: 171.65 g/mol
InChI Key: VGVVSDAEOBPQQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-Chloropropyl)methanesulfonamide and related compounds involves chemoselective processes, as illustrated by Kondo et al. (2000), who developed a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrating good chemoselectivity for N-acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000). This highlights the compound's role in facilitating selective organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound showcases specific conformational features, including the orientation of the N—H bond and its interactions with neighboring groups. Studies by Gowda, Foro, and Fuess (2007) on related compounds provide insights into the bond parameters, torsion angles, and the structural impact of chloro substitution, which are relevant to understanding the structure of this compound (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving this compound include N-arylation processes, as described by Rosen et al. (2011), who reported a Pd-catalyzed cross-coupling method that emphasizes the compound's utility in organic synthesis while avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Scientific Research Applications

1. Chemoselectivity in N-Acylation

Kondo et al. (2000) studied various N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, including derivatives of N-(3-Chloropropyl)methanesulfonamide, for their chemoselectivity in N-acylation reactions. They found these compounds to be effective N-acylation reagents with good chemoselectivity (Kondo et al., 2000).

2. Molecular Structure Analysis

The work by Gowda et al. (2007) on N-(3,4-Dichlorophenyl)methanesulfonamide, a related compound, focused on its molecular structure. They examined the conformation and bonding parameters, contributing to the understanding of the structural properties of similar methanesulfonamides (Gowda et al., 2007).

3. Computational Study on Vibrational Transitions

Karabacak et al. (2010) conducted a DFT quantum chemical investigation on molecules similar to this compound, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. This research contributes to the understanding of the electronic and structural characteristics of methanesulfonamides (Karabacak et al., 2010).

4. Catalysis and Synthesis

Rosen et al. (2011) reported on the use of methanesulfonamides in Pd-catalyzed cross-coupling reactions. Their study is relevant for the synthesis of compounds like this compound and highlights its potential in organic synthesis (Rosen et al., 2011).

5. Structural Study of Derivatives

Dey et al. (2015) synthesized derivatives of methanesulfonamide and analyzed their crystal structures, providing insight into the structural and intermolecular interactions of such compounds. Their work helps in understanding the physical properties of this compound derivatives (Dey et al., 2015).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and medical attention should be sought. If swallowed, the mouth should be rinsed with water and medical attention should be sought .

properties

IUPAC Name

N-(3-chloropropyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO2S/c1-9(7,8)6-4-2-3-5/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVVSDAEOBPQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282524
Record name n-(3-chloropropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57590-72-4
Record name NSC26357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chloropropyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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